molecular formula C8H16N2O B1603866 1-Oxa-4,9-diazaspiro[5.5]undecane CAS No. 36420-64-1

1-Oxa-4,9-diazaspiro[5.5]undecane

Katalognummer: B1603866
CAS-Nummer: 36420-64-1
Molekulargewicht: 156.23 g/mol
InChI-Schlüssel: HTLFWTUJSWZOJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxa-4,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFWTUJSWZOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617151
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36420-64-1
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Significance of Spirocyclic Architectures in Drug Discovery

Spirocycles, which are characterized by two rings connected by a single common atom, offer a distinct three-dimensional geometry that is highly advantageous in drug design. bldpharm.com This inherent three-dimensionality allows for a more precise interaction with biological targets, potentially leading to increased potency and selectivity. bldpharm.comnih.gov

The introduction of spirocyclic motifs into drug candidates can significantly improve their physicochemical properties. bldpharm.comresearchgate.net These improvements include enhanced aqueous solubility, optimized lipophilicity (logP), and greater metabolic stability, all of which are critical factors for a drug's success. bldpharm.comresearchgate.netnih.gov Furthermore, the rigid nature of spirocycles can reduce the conformational flexibility of a molecule, which can lead to a more favorable binding entropy when interacting with a target protein. researchgate.net

A key metric that highlights the value of spirocycles is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is often associated with a greater likelihood of a compound successfully progressing through clinical trials. bldpharm.com Spirocyclic systems, with their quaternary carbon center, inherently increase the Fsp3 count of a molecule, contributing to its drug-like properties. bldpharm.com

An Overview of 1 Oxa 4,9 Diazaspiro 5.5 Undecane As a Privileged Scaffold

The 1-Oxa-4,9-diazaspiro[5.5]undecane framework has been identified as a "privileged scaffold"—a molecular structure that is capable of binding to multiple, unrelated biological targets. This versatility makes it a highly valuable starting point for the development of new drugs for a variety of diseases.

Research has demonstrated the potential of this compound derivatives in several therapeutic areas. For instance, they have been investigated as dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain. acs.orgsci-hub.se This dual activity is a promising strategy for developing potent analgesics with fewer side effects than traditional opioids. acs.orgsci-hub.se

Furthermore, derivatives of this scaffold have shown significant promise as inhibitors of soluble epoxide hydrolase (sEH), making them potential oral drug candidates for chronic kidney disease. nih.gov The spirocyclic core plays a crucial role in the potent inhibitory activity and favorable bioavailability of these compounds. nih.gov

The versatility of the this compound scaffold is further highlighted by its use in developing antagonists for the GABAa receptor, which have potential immunomodulatory applications. soton.ac.uk

The Historical Context and Evolution of Research on Oxygen and Nitrogen Containing Spiro 5.5 Undecane Frameworks

General Synthetic Strategies for the this compound Core

A versatile and commonly employed synthetic route to the this compound core begins with a readily available piperidine (B6355638) derivative, which undergoes a series of transformations to build the spirocyclic framework.

The key step in forming the spirocyclic structure is an intramolecular cyclization. A general and effective strategy commences with N-protected 4-piperidone (B1582916). acs.org The synthesis typically involves the initial formation of an epoxide from the piperidone. This epoxide then serves as a crucial intermediate. acs.org

The epoxide ring is subsequently opened by an amine, which introduces the second nitrogen atom required for the diaza-spiro system and creates an amino alcohol intermediate. The final cyclization to form the spiro-ether linkage is often achieved by treating an acylated version of this amino alcohol with a strong base, such as potassium tert-butoxide, at low temperatures. acs.org This base promotes an intramolecular Williamson ether synthesis-type reaction, where the alkoxide attacks the carbon bearing a leaving group, thus closing the oxa-ring and completing the spirocyclic core. acs.org

In some variations, the cyclization can be a concomitant process. For instance, treatment of a suitably functionalized amino alcohol with an excess of potassium tert-butoxide can result in two simultaneous cyclizations to yield the final spirocyclic product. acs.org Another approach involves a Friedel–Crafts alkylation, where an imine intermediate, formed from a protected piperidin-4-one, undergoes cyclization upon treatment with a strong acid like sulfuric acid to form a related benzene-fused diazaspiro[5.5]undecane system. nih.gov

The integration of the oxygen and two nitrogen heteroatoms into the spiro[5.5]undecane framework is achieved through a multi-step sequence.

Initial Nitrogen (N9): The first nitrogen atom is part of the starting material, typically an N-protected 4-piperidone. acs.org

Oxygen (O1) and second Nitrogen (N4): The oxygen and the second nitrogen are introduced in a two-step process.

Epoxidation: The ketone of the N-protected 4-piperidone is converted into an epoxide ring using a reagent like the Corey-Chaykovsky reagent (trimethylsulfoxonium iodide and a base). acs.org This introduces the precursor to the oxygen atom of the final heterocycle.

Aminolysis: The epoxide ring is opened by nucleophilic attack of an amine (R-NH2). This reaction is a key step as it introduces the second nitrogen atom (which will become N4) and sets up the 1,2-amino alcohol functionality required for the subsequent cyclization. acs.org

Final Ring Closure: The amino alcohol is then acylated at the newly introduced secondary amine. The final intramolecular cyclization is facilitated by a base, leading to the formation of the ether linkage and the stable this compound core. acs.org

A summary of this common pathway is presented below:

StepReactionReagents/ConditionsIntermediate/Product
1 EpoxidationCorey-Chaykovsky ReagentEpoxide derivative of N-protected piperidine
2 Ring OpeningArylamines or AmmoniaAmino alcohol
3 AcylationAcyl HalideN-acylated amino alcohol
4 CyclizationPotassium tert-butoxideThis compound core

Protecting Group Strategies for Nitrogen Functionalities (e.g., N-BOC)

Given the presence of two nitrogen atoms in the final structure, the use of protecting groups is essential for controlling reactivity and achieving regioselectivity during the synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the piperidine nitrogen (N9). acs.orgscbt.com

The N-Boc group is advantageous because:

It is stable under the conditions required for epoxidation and subsequent ring-opening and acylation steps. acs.org

It can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) without affecting the newly formed spirocyclic core. acs.orgnih.gov

The general strategy involves starting with N-Boc-4-piperidone. acs.org After the formation of the spirocycle, the Boc group on N9 is removed to reveal a secondary amine. This amine is then available for further functionalization, such as N-alkylation, allowing for the introduction of diverse substituents at this position. acs.org In some synthetic schemes, other protecting groups like the 4-methoxybenzyl (PMB) group have also been utilized. acs.org

Synthesis of Substituted this compound Derivatives

The versatility of the synthetic route allows for the introduction of a wide range of substituents at various positions on the spirocyclic scaffold, enabling the exploration of structure-activity relationships for drug discovery. sci-hub.se

Functionalization at the key positions of the this compound core is achieved by carefully selecting the building blocks and the reaction sequence.

Position 9: As described previously, this position is typically functionalized last. The synthesis is carried out with a protecting group (like Boc) on N9. acs.orgscbt.com After the core is assembled, the protecting group is removed, and the desired substituent (e.g., a phenethyl group) is introduced via N-alkylation. acs.org

Position 4: The substituent at the N4 position is determined by the choice of amine used to open the epoxide ring. For example, using different substituted arylamines leads to a variety of 4-aryl derivatives. acs.org

Position 2: Substituents at the C2 position are introduced by modifying the acylating agent. For instance, using an acyl halide that already contains the desired functionality (like a spirocyclopropyl group) will incorporate that moiety at the C2 position during the acylation-cyclization sequence. acs.org

A wide array of chemical groups can be incorporated into the this compound structure to modulate its properties. sci-hub.se

Aryl Groups: These are commonly introduced at the N4 position through the use of arylamines in the epoxide ring-opening step. acs.org Alternatively, an aryl or heteroaryl group can be installed in the final step of the synthesis via metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig couplings. acs.org

Phenethyl and Alkyl Groups: These moieties are typically installed at the N9 position. This is accomplished by deprotecting the N9-Boc group and then performing an N-alkylation reaction with an appropriate alkyl or phenethyl halide. acs.org

Small Alkyl Groups: These can be introduced at the C2 position by using a corresponding substituted acyl halide for the acylation of the amino alcohol intermediate before the final cyclization. acs.orgsci-hub.se

Carboxamides: Carboxamide functionalities can be present in the final molecule, often introduced through the acylation step. soton.ac.uk For instance, acylation of the amino alcohol intermediate with an acyl halide containing an amide can lead to derivatives with this functional group. acs.org

The table below summarizes the introduction of various substituents:

PositionMoiety IntroducedSynthetic Method
N4 Aryl, PyridylEpoxide ring-opening with corresponding amine; Buchwald-Hartwig/Ullmann coupling acs.org
N9 Phenethyl, various AlkylsN-alkylation after deprotection of N9-Boc group acs.org
C2 Small Alkyls, SpirocyclopropylAcylation with a functionalized acyl halide prior to cyclization acs.org

Advanced Synthetic Techniques and Approaches

The synthesis of complex this compound derivatives often employs advanced and efficient chemical reactions to build the core structure and introduce chemical diversity.

The Corey-Chaykovsky reaction is a cornerstone in the synthesis of the this compound scaffold, primarily used for the creation of essential epoxide intermediates. researchgate.netwikipedia.org This reaction involves the treatment of a ketone, such as a protected 4-piperidone, with a sulfur ylide, like dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent). researchgate.netorganic-chemistry.org The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone. organic-chemistry.org This is followed by an intramolecular nucleophilic attack from the resulting oxygen anion, leading to the displacement of the sulfonium (B1226848) group (e.g., dimethyl sulfoxide) and the formation of a spiro-epoxide. organic-chemistry.orgacsgcipr.org This epoxidation step is a critical alternative to traditional olefin epoxidation methods. wikipedia.org

The reaction is highly diastereoselective, typically favoring the formation of the trans product. wikipedia.org The versatility of the Corey-Chaykovsky reaction allows for the use of various substituted sulfur ylides, which can introduce substituents directly at the epoxide stage. organic-chemistry.org

Table 1: Application of Corey-Chaykovsky Reagent in Synthesis

Starting MaterialReagentIntermediate FormedSignificance
N-Boc-4-piperidoneDimethyloxosulfonium methylideN-Boc-1-oxa-spiro[2.5]octane (spiro-epoxide)Key precursor for the tetrahydropyran (B127337) ring of the spiro scaffold. researchgate.netacs.org

Following the formation of the spiro-epoxide, the next crucial step is the regioselective opening of the oxirane ring. acs.org This is typically achieved through an amination reaction. researchgate.netacs.org The epoxide is treated with an amine, such as methanolic ammonia, which attacks one of the carbons of the epoxide ring, leading to its opening and the formation of an aminoalcohol. researchgate.netacs.org This reaction establishes the necessary 1,2-aminoalcohol functionality required for the subsequent cyclization to form the second heterocyclic ring of the spiro-scaffold. acs.org The conditions for this amination, including temperature and choice of nucleophile, are critical for achieving high yields and regioselectivity.

Nucleophilic aromatic substitution (SNAr) reactions are instrumental in the final stages of synthesis, particularly for introducing aryl or heteroaryl moieties at the N-4 position of the this compound core. acs.org This is often accomplished after the full spirocyclic system has been assembled. researchgate.net For instance, derivatives bearing a reactive leaving group, such as a halogen on a pyridine (B92270) or other aromatic ring, are coupled with the secondary amine at position 4 of the spiro-scaffold. researchgate.net This reaction is a key step in creating libraries of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives for biological screening. researchgate.netnih.gov The efficiency of the substitution is often facilitated by the use of boron chelate complexes to activate the substrate. researchgate.net

To construct more complex and diverse derivatives, palladium-catalyzed cross-coupling reactions are frequently employed. acs.org Specifically, the Buchwald-Hartwig amination is a powerful tool for forming the C-N bond between the spiro-scaffold's nitrogen atom (N-4) and various aryl or heteroaryl halides. acs.org This method offers a broad substrate scope and functional group tolerance, making it superior to classical SNAr reactions in many cases. acs.orgyoutube.com These reactions typically use a palladium catalyst in combination with a suitable ligand and a base to facilitate the coupling of the amine with the aryl halide, yielding the desired N-arylated products. acs.orgyoutube.com This approach has been successfully used to synthesize a range of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Table 2: Palladium-Catalyzed Arylation

ScaffoldCoupling PartnerReaction TypeResulting Moiety
This compoundAryl or Heteroaryl Halides (e.g., 2-chloropyridine)Buchwald-Hartwig Amination4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.org

Stereoselective Synthesis and Enantiomeric Control in this compound Derivatives

The spirocyclic nature of this compound means that the spiro-carbon is a stereocenter. Consequently, control of stereochemistry is a significant aspect of its synthesis, especially for pharmaceutical applications where single enantiomers often exhibit desired biological activity.

Enantioselective synthesis can be approached by using chiral auxiliaries or through asymmetric catalysis. organic-chemistry.org Chiral variants of the Corey-Chaykovsky reaction, for example, can be used to generate chiral epoxides from prochiral ketones. organic-chemistry.orgacsgcipr.org This is achieved by using a chiral sulfide (B99878) to generate a chiral sulfur ylide, which can then induce enantioselectivity in the epoxidation step. organic-chemistry.org The resulting enantiomerically enriched epoxide can then be carried through the subsequent reaction sequence to yield an enantiomerically pure this compound derivative. The development of such stereoselective methods is crucial for producing compounds with specific pharmacological profiles. organic-chemistry.org

Receptor Ligand Profiling and Binding Assays

The therapeutic potential of this compound derivatives is being extensively explored through detailed receptor ligand profiling and binding assays. These studies aim to characterize the affinity and functional activity of these compounds at various biological targets.

Sigma Receptor (σ1R, σ2R) Affinity and Selectivity

Derivatives of this compound have been identified as potent ligands for sigma receptors, particularly the sigma-1 receptor (σ1R). elsevierpure.comresearchgate.net The σ1R is a unique intracellular protein that acts as a molecular chaperone, modulating a variety of signaling pathways and other proteins. nih.gov Antagonism of the σ1R has been shown to potentiate analgesia produced by opioid receptor agonists and may contribute to the treatment of pain, especially neuropathic pain. nih.govresearchgate.net

Research has focused on synthesizing series of these spirocyclic compounds and evaluating their binding affinity for the human σ1R, typically using radioligand binding assays with substances like ³H-pentazocine. nih.gov Structure-activity relationship (SAR) studies have explored how different substituents on the this compound scaffold influence this affinity. For instance, modifying the aryl group at position 4 and the alkyl groups at positions 2 and 9 has led to the discovery of compounds with high affinity for the σ1R. elsevierpure.comresearchgate.net One of the most promising compounds, designated 15au, demonstrated significant σ1R antagonism as part of its dual-activity profile. elsevierpure.comresearchgate.netnih.gov

Compoundσ1R Binding Affinity (Ki, nM)
15au 16.0
Haloperidol (4) 2.5

Data sourced from García et al. (2020). Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding to the sigma-1 receptor.

Mu-Opioid Receptor (MOR) Agonism and Antagonism

The mu-opioid receptor (MOR) is the primary target for most opioid analgesics. Concurrently with sigma receptor activity, many this compound derivatives have been assessed for their interaction with the MOR. elsevierpure.comresearchgate.net These investigations typically involve binding assays using radioligands such as [³H]-DAMGO to determine the compound's affinity (Ki) for the receptor. nih.gov

Beyond simple binding, functional assays are crucial to determine whether a compound acts as an agonist (activator) or antagonist (blocker) at the MOR. nih.gov For these spiro-compounds, functionality is often measured by their ability to modulate cyclic AMP (cAMP) levels in cells engineered to express the MOR. nih.gov A decrease in cAMP production upon compound application indicates agonistic activity. nih.gov Studies have successfully identified derivatives that not only bind to the MOR with high affinity but also act as potent agonists, a key characteristic for producing analgesia. elsevierpure.comresearchgate.net For example, compound 15au was found to be a MOR agonist. elsevierpure.comnih.gov

CompoundMOR Binding Affinity (Ki, nM)MOR Functional Activity (EC50, nM)Efficacy (%)
15au 10.391.182
DAMGO 1.83.1100

Data sourced from García et al. (2020). Ki is the binding affinity, EC50 is the concentration for half-maximal functional response (cAMP inhibition), and Efficacy is relative to the full agonist DAMGO.

Dual Ligand Strategies: Co-targeting Sigma and Opioid Receptors

A significant focus of research into this compound derivatives is the development of dual-acting ligands that combine MOR agonism with σ1R antagonism in a single molecule. elsevierpure.comresearchgate.net This strategy is based on the principle that σ1R antagonists can enhance the analgesic effects of MOR agonists while potentially mitigating some of their undesirable side effects, such as constipation. elsevierpure.comresearchgate.netnih.gov

The design of these dual ligands involves a pharmacophore merging approach, where structural features known to be important for activity at both the MOR and σ1R are combined into the this compound framework. elsevierpure.comresearchgate.netresearchgate.net Extensive synthetic efforts have explored various positions of this central scaffold. elsevierpure.comresearchgate.net The research has shown that phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 yield compounds with a balanced, potent profile at both receptors. elsevierpure.comresearchgate.net Compound 15au emerged from this research as a well-balanced dual ligand, exhibiting potent MOR agonism and σ1R antagonism, leading to strong analgesic effects in preclinical models. elsevierpure.comresearchgate.netnih.gov Another compound, WLB-73502, was also identified as a dual, bispecific compound binding to both sigma-1 and mu-opioid receptors. researchgate.net

Alpha-1 Adrenergic Receptor (α1AR) Binding Studies

The pharmacological profile of this compound derivatives has also been expanded to include their interaction with adrenergic receptors. Specifically, certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been investigated for their effects on the cardiovascular system. researchgate.net

These studies revealed that the antihypertensive activity of some derivatives is primarily due to the blockade of peripheral alpha-1 adrenoceptors. researchgate.net Compound 21, the parent compound of the 9-(2-indol-3-ylethyl) series, was identified as a potent antihypertensive agent acting through this mechanism. researchgate.net In broader screening panels for newer dual sigma/opioid ligands, binding to the α1A adrenergic receptor is often checked as part of the selectivity profiling to rule out off-target effects. For many of these newer compounds, inhibition of the α1A receptor was found to be minimal. nih.gov

Compoundα1AR Activity
Compound 21 Predominantly peripheral α1-adrenoceptor blockade
Compound 15au <50% inhibition at 1 µM

Data sourced from Clark et al. (1983) and García et al. (2020).

N-methyl-D-aspartate Receptor (NMDAR) Interaction (for related structures)

While direct interaction of this compound derivatives with the N-methyl-D-aspartate receptor (NMDAR) is not extensively documented, the NMDAR is a critical target in neuroscience and pain research. NMDARs are glutamate-gated ion channels crucial for synaptic plasticity, learning, and memory. nih.govnih.gov However, their overactivation can lead to excitotoxicity and is implicated in various neurological disorders and chronic pain states. nih.gov

NMDARs are complex heterotetramers, typically composed of two GluN1 and two GluN2 subunits. wikipedia.org Their activation requires the binding of both glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block. wikipedia.orgresearchgate.net In the broader context of developing CNS-active drugs, modulation of the NMDAR is a common strategy. Many therapeutic agents are designed as channel-blocking drugs that inhibit NMDAR activity by physically obstructing the ion channel. nih.gov Given that σ1R ligands can modulate NMDAR function, the investigation of NMDAR interaction remains a plausible future direction for spirocyclic compounds developed for neurological conditions.

Orexin (B13118510) Receptor (OX1R, OX2R) Antagonism

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward. youtube.com Antagonism of orexin receptors is a validated therapeutic strategy for the treatment of insomnia. wikipedia.org

While research on this compound derivatives has primarily focused on opioid and sigma receptors, the broader class of spiro-piperidine scaffolds has been successfully utilized to develop potent orexin receptor antagonists. nih.gov Medicinal chemistry campaigns have designed and synthesized novel spiropiperidine-based compounds, leading to the identification of potent and selective antagonists for OX2R. nih.gov For example, compound 4f from one such study showed high antagonistic activity at OX2R with an IC₅₀ value of 3 nM and over 450-fold selectivity against OX1R. nih.gov These findings highlight the versatility of the spiro-piperidine core structure in designing ligands for various G-protein coupled receptors, suggesting that with appropriate modifications, the this compound scaffold could also be explored for orexin receptor antagonism.

Immunomodulatory and Anti-inflammatory Mechanisms

Derivatives of this compound have been investigated for their potential to modulate the immune system and exert anti-inflammatory effects through various mechanisms.

The potent inhibition of soluble epoxide hydrolase (sEH) by this compound-based ureas, as discussed in section 3.2.1, is a significant anti-inflammatory mechanism. nih.gov By preventing the degradation of EETs, these inhibitors enhance the endogenous anti-inflammatory and analgesic properties of these lipid mediators.

Furthermore, a series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual μ-opioid receptor (MOR) agonists and sigma-1 (σ1) receptor antagonists. This dual activity is a promising strategy for the development of potent analgesics with potentially fewer side effects than traditional opioids. The antagonism of the σ1 receptor is known to potentiate opioid-mediated analgesia and may also contribute to anti-inflammatory effects. One of the lead compounds from this series demonstrated potent analgesic activity in a mouse model of pain. While the direct immunomodulatory effects were not the primary focus of this study, the modulation of opioid and sigma receptors can have downstream consequences on immune cell function and inflammatory pathways.

Regulation of Interleukin-17-Producing T Helper Cell (Th17) Differentiation

Interleukin-17 (IL-17) is a pro-inflammatory cytokine primarily produced by a subset of T helper cells known as Th17 cells. nih.gov Aberrant production of IL-17 is associated with a variety of autoimmune and inflammatory diseases. nih.gov Current therapeutic strategies include IL-17 blocking antibodies. nih.gov While the broader field of immunology is actively investigating small molecules that can modulate the Th17/Treg axis, research specifically linking this compound derivatives to the regulation of Th17 cell differentiation or IL-17 production is not available in the current scientific literature.

Investigation of Anti-inflammatory Pathways

A significant anti-inflammatory mechanism identified for derivatives of this compound is the inhibition of soluble epoxide hydrolase (sEH). The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxy fatty acids into their less active diol counterparts. nih.gov By inhibiting sEH, the levels of beneficial epoxy fatty acids are maintained, which helps to resolve inflammation.

Research has identified this compound-based trisubstituted ureas as highly potent inhibitors of sEH. nih.gov In a notable study, a specific derivative, referred to as Compound 19, demonstrated excellent sEH inhibitory activity and bioavailability. When tested in a rat model of anti-glomerular basement membrane glomerulonephritis, a condition involving kidney inflammation, this compound was found to lower serum creatinine (B1669602) levels, indicating a potential therapeutic effect for chronic kidney diseases. nih.gov This activity highlights a clear and potent anti-inflammatory pathway for this class of compounds.

Table 1: Activity of a this compound Derivative

Compound Target Enzyme Biological Activity Potential Indication
Compound 19 (trisubstituted urea (B33335) derivative) Soluble Epoxide Hydrolase (sEH) Potent sEH inhibition, lowered serum creatinine in a rat model. nih.gov Chronic Kidney Diseases nih.gov

Other Identified Biological Activities

Beyond direct anti-inflammatory pathways, derivatives of the this compound scaffold and its close structural relatives have been explored for other biological activities, primarily in the context of neurological and pain-related targets.

Neuropeptide Y (NPY) receptors, including the Y1, Y2, Y4, and Y5 subtypes, are G-protein-coupled receptors widely distributed in the central and peripheral nervous systems. tocris.comnih.gov They are involved in a diverse array of physiological processes, such as feeding behavior, pain transmission, and emotional regulation. tocris.comnih.gov

While direct NPY receptor antagonism by this compound derivatives is not prominently documented, research into the closely related 1,9-diazaspiro[5.5]undecane scaffold (where the oxygen at position 1 is replaced by a nitrogen) has shown that these compounds can act as NPY receptor antagonists. nih.gov This activity suggests that the broader spiro-diazaspiro[5.5]undecane framework is a viable starting point for developing ligands that target the NPY system. The development of NPY receptor antagonists, particularly for the Y2 receptor, is an active area of research for conditions ranging from obesity to psychiatric disorders. nih.gov

Voltage-gated calcium channels (VGCCs) are critical ion channels that mediate calcium influx into cells upon membrane depolarization, controlling processes like neurotransmitter release, muscle contraction, and gene expression. mdpi.com Dysregulation of VGCCs is implicated in numerous pathologies, including chronic pain. mdpi.comharvard.edu Consequently, VGCCs, particularly the N-type (CaV2.2) and T-type (CaV3.2) channels, are significant targets for the development of new analgesics. nih.govnih.gov

Pharmacological agents for pain that modulate VGCCs, such as gabapentin (B195806) and pregabalin, are widely used. scienceopen.com While derivatives of this compound are being investigated for pain management, their primary mechanism of action in recent studies has been identified as dual agonism of the μ-opioid receptor and antagonism of the sigma-1 receptor, rather than direct VGCC modulation. However, the pursuit of these compounds for pain places them in a therapeutic area where VGCC modulation is a key strategy. harvard.edunih.gov This contextualizes the importance of developing novel pain therapeutics that may act through various mechanisms, with VGCCs remaining a high-interest target for related molecular scaffolds. mdpi.comnih.gov

Structure Activity Relationship Sar Studies of 1 Oxa 4,9 Diazaspiro 5.5 Undecane Scaffolds

Influence of Substitution Patterns on Biological Efficacy

The biological efficacy of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of various substituents. Systematic modifications have elucidated the roles of different functional groups at positions 2, 4, and 9 of the spirocyclic system, leading to the identification of potent and selective compounds for targets such as opioid and sigma receptors, as well as soluble epoxide hydrolase.

Effects of Substituents at Position 9 (e.g., Phenethyl, Aroyl)

The substituent at the N-9 position of the this compound scaffold plays a crucial role in determining the pharmacological profile, particularly for compounds designed as dual-acting ligands for the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).

Research has consistently shown that a phenethyl group at the N-9 position is optimal for achieving high affinity and a balanced activity profile at both MOR and σ1R. acs.orgresearchgate.netnih.gov This finding was a key outcome of SAR studies that explored various substituents at this position. The phenethyl moiety appears to provide the necessary steric and electronic properties to effectively interact with the binding pockets of both receptors.

While the phenethyl group has been extensively validated, there is limited publicly available research on the effects of aroyl substituents at this position on the this compound scaffold. The focus has remained primarily on alkyl and aralkyl groups like phenethyl, which have yielded compounds with potent analgesic properties. acs.orgresearchgate.net

Below is a data table summarizing the effects of modifications to the phenethyl group at position 9 on receptor binding affinities.

Table 1: Influence of N-9 Substituent on MOR and σ1R Affinity

Compound R³' Substituent (on Phenethyl) MOR Kᵢ (nM) σ1R Kᵢ (nM)
15a H 1.8 15
15b 4-F 1.8 13
15c 4-Cl 2.5 16
15d 4-Me 1.5 18
15e 4-OMe 2.1 25

Data sourced from a study on dual MOR agonist/σ1R antagonist compounds.

Modulation by Substituents at Position 4 (e.g., Pyridyl, Aryl)

The substituent at the N-4 position is a key determinant of the dual affinity for MOR and σ1R. Studies have shown that aromatic groups, particularly substituted phenyl and pyridyl rings, are highly effective in this role. acs.orgresearchgate.net

The introduction of a phenyl group at position 4 was a foundational step. Further exploration of substituents on this phenyl ring revealed that electron-donating and electron-withdrawing groups could fine-tune the activity. For instance, methoxy (B1213986) (OMe) and chloro (Cl) substituents at various positions on the phenyl ring were well-tolerated, maintaining nanomolar affinity for both receptors.

Replacing the phenyl ring with a pyridyl moiety was found to be a particularly successful strategy. Substituted pyridyl groups at position 4 consistently yielded compounds with high affinity and the desired dual-activity profile. acs.orgresearchgate.netsci-hub.se The nitrogen atom in the pyridyl ring likely engages in beneficial interactions within the receptor binding sites. The optimal substitution pattern on the pyridyl ring was found to be a methoxy group.

Table 2: Effect of N-4 Aryl/Pyridyl Substituents on Receptor Affinity

Compound R¹ Substituent MOR Kᵢ (nM) σ1R Kᵢ (nM)
15n Phenyl 5.5 40
15o 4-Methoxyphenyl 3.5 28
15p 4-Chlorophenyl 4.2 35
15v 2-Pyridyl 14 120
15z 6-Methoxy-2-pyridyl 1.8 15

Data from a study identifying dual MOR/σ1R ligands. researchgate.net

Role of Alkyl and Other Groups at Position 2

Specifically, a methyl group at position 2 is well-tolerated and often results in potent dual-acting compounds. Increasing the size of the alkyl group, for example to an ethyl group, generally leads to a decrease in affinity for the target receptors. This suggests that the binding pocket has limited space around this position of the scaffold.

Further exploration into non-alkyl groups includes the synthesis of derivatives with a spirocyclopropyl group at position 2. acs.org This modification introduces a higher degree of rigidity to the molecule. While these compounds were successfully synthesized, the resulting biological activity profile indicated that the small, simple alkyl groups remained the optimal choice for achieving the desired dual MOR/σ1R activity. acs.org

Table 3: Impact of C-2 Substituents on Receptor Affinity

Compound R² Substituent MOR Kᵢ (nM) σ1R Kᵢ (nM)
15au Methyl 1.8 15
15av Ethyl 5.0 45
36 Spirocyclopropyl >1000 250

Data comparing small alkyl and spirocyclopropyl groups at C-2. acs.org

Impact of Carboxamide and Trifluoromethyl Moieties on Target Interaction

The introduction of carboxamide and trifluoromethyl groups has been explored in derivatives of the this compound scaffold, leading to compounds with distinct biological activities.

In one area of research, this compound-based trisubstituted ureas were identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for chronic kidney diseases. nih.gov The urea (B33335) functional group, which contains a diamide (B1670390) (a type of carboxamide) structure, is critical for this inhibitory activity. These compounds demonstrated excellent sEH inhibitory activity and good bioavailability, highlighting the potential of this scaffold in developing treatments beyond analgesia. nih.gov

The trifluoromethyl (CF₃) group has also been incorporated into the scaffold's design. In the context of dual MOR/σ1R ligands, a trifluoromethyl group was introduced on the aryl ring at position 4. sci-hub.se Specifically, derivatives bearing a trifluoromethyl group at the ortho position of the N-4 phenyl ring were synthesized. These compounds showed interesting activity profiles, suggesting that the strong electron-withdrawing nature and steric bulk of the CF₃ group can be used to modulate the pharmacological properties of these agents. sci-hub.se

Structural Modifications within the CAP Region for Antimalarial Activity

There is no information in the searched scientific literature regarding the antimalarial activity of this compound derivatives or any associated structural modifications within a "CAP region." Research on this specific scaffold has primarily focused on other therapeutic areas, such as pain management through MOR/σ1R modulation acs.orgresearchgate.net, sEH inhibition for kidney disease nih.gov, and antituberculosis activity via inhibition of the MmpL3 protein.

Conformational Restriction and its Role in SAR Optimization

The inherent structural rigidity of the this compound scaffold is a key feature that is advantageous for SAR optimization. The spirocyclic nature of the core, where the two rings share a single quaternary carbon atom, provides a significant degree of conformational restriction. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

This built-in rigidity serves as a stable platform for the systematic exploration of substituents at various positions. By having a well-defined three-dimensional structure, researchers can more reliably probe the binding pockets of target proteins and establish clearer SAR trends.

Further strategies to enhance conformational restriction have been explored to optimize activity. One such example is the introduction of a spirocyclopropyl group at position 2 of the scaffold. acs.org This modification creates an even more rigid structure compared to a simple alkyl substituent. While in this specific case the modification did not lead to improved MOR/σ1R activity, it represents a valid strategy in medicinal chemistry to "freeze" a ligand in a potentially more active conformation and to explore the steric tolerance of the target's binding site. acs.org Such modifications are crucial for understanding the precise conformational requirements for optimal ligand-receptor interactions.

Ligand Efficiency and Lipophilic Ligand Efficiency in SAR Campaigns

In the optimization of drug candidates, it is crucial to not only enhance potency but also to maintain favorable physicochemical properties to ensure a good pharmacokinetic and safety profile. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used in SAR campaigns to guide the selection and optimization of compounds.

Ligand efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom. It is a useful metric for assessing the quality of a hit or lead compound, as it normalizes potency for size. A higher LE value is generally desirable, as it suggests a more efficient binding interaction with the target.

Lipophilic ligand efficiency (LLE), on the other hand, relates the potency of a compound to its lipophilicity (typically measured as cLogP). It is calculated as pIC50 (or pKi) - cLogP. High LLE values are sought after, as they indicate that a compound achieves high potency without excessive lipophilicity, which can lead to issues such as poor solubility, high metabolic clearance, and off-target toxicity.

While specific LE and LLE values for this compound derivatives are not always explicitly reported in the literature, the principles of these metrics are applied during SAR studies. For instance, in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists based on this scaffold, medicinal chemists systematically explore different substituents to maximize potency while controlling the growth in molecular weight and lipophilicity.

The following table illustrates how SAR data for a series of this compound derivatives targeting the MOR and σ1R can be analyzed in the context of these efficiency metrics. By examining the changes in potency (Ki) with the addition of different chemical groups, researchers can infer the impact on LE and LLE, guiding further optimization efforts.

Table 1: SAR Data for this compound Derivatives as MOR/σ1R Ligands

Compound MOR Ki (nM) σ1R Ki (nM)
1a H H 180 1.8
1b Me H 89 1.2
1c Et H 120 2.5
1d H 4-F 150 1.5
1e H 2-Me 210 3.1

Data derived from studies on dual MOR/σ1R ligands.

From this data, one can observe that the addition of a methyl group at the R¹ position (Compound 1b ) improves MOR affinity compared to the unsubstituted parent compound (Compound 1a ), suggesting a favorable impact on ligand efficiency for this target. However, a larger ethyl group (Compound 1c ) is less tolerated. Substitutions on the phenyl ring at R² also modulate activity, providing a means to fine-tune the balance between MOR and σ1R affinity. To fully assess LLE, the cLogP for each of these compounds would be calculated and considered alongside their potencies.

Pharmacophore Merging Strategies in SAR Studies

A powerful approach in modern drug design is the use of pharmacophore merging, where key structural features from ligands of two different targets are combined into a single molecule to create a dual-acting agent. This strategy has been successfully applied to the this compound scaffold to develop dual MOR agonists and σ1R antagonists for the potential treatment of pain. nih.govacs.org

The design of these dual-target ligands began with the identification of the key pharmacophoric elements of known MOR agonists and σ1R antagonists. The this compound core was selected as a novel scaffold to link these elements. nih.gov The SAR exploration involved systematically modifying different positions of the spirocyclic system to optimize the affinity and functional activity at both receptors.

Key findings from these SAR studies include:

Substitution at the 9-position: A phenethyl group at the 9-position of the spirocycle was found to be optimal for high MOR affinity.

Substitution at the 4-position: The introduction of an aryl group, particularly a substituted pyridyl moiety, at the 4-position was crucial for potent σ1R antagonism.

Substitution at the 2-position: Small alkyl groups, such as methyl, at the 2-position of the tetrahydropyran (B127337) ring were well-tolerated and in some cases enhanced affinity. nih.gov

This systematic exploration led to the identification of highly potent dual-acting compounds. The following interactive table presents a selection of these compounds and their corresponding activities at the MOR and σ1R, illustrating the successful application of the pharmacophore merging strategy.

Table 2: Activity of this compound Derivatives from Pharmacophore Merging

Compound Ar MOR Ki (nM) MOR EC₅₀ (nM) % Efficacy σ1R Ki (nM)
2a Me Pyridin-2-yl 8.3 25 85 1.1
2b Me 5-Me-pyridin-2-yl 4.1 12 92 0.8
2c Me 5-F-pyridin-2-yl 3.9 15 88 0.7
2d Et Pyridin-2-yl 15 45 75 2.3
2e H Pyridin-2-yl 21 68 80 1.5

Data derived from Maccarinelli et al., J. Med. Chem. 2020, 63, 5, 2434–2454. nih.govacs.org

The data clearly demonstrates that small modifications to the substituents on the this compound scaffold can have a significant impact on the biological activity profile. For example, the addition of a methyl or fluoro group to the pyridyl ring at the 4-position (Compounds 2b and 2c ) leads to a notable improvement in both MOR and σ1R binding affinity compared to the unsubstituted pyridyl analog (Compound 2a ). nih.govacs.org These findings underscore the utility of the this compound scaffold in the design of multi-target ligands through pharmacophore merging strategies.

Advanced Preclinical Research and Therapeutic Potential

Analgesic Applications and Novel Pain Management Strategies

Derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as a new class of analgesics, with a particular focus on creating compounds with improved efficacy and safety profiles compared to traditional opioids.

Evaluation of Antinociceptive Efficacy in Preclinical Models

A series of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have demonstrated significant antinociceptive effects in preclinical studies. sci-hub.senih.gov One of the most promising compounds from this series, 15au , exhibited potent analgesic activity in the paw pressure test in mice, a standard model for assessing pain relief. sci-hub.senih.gov The efficacy of compound 15au was found to be comparable to that of the widely used opioid analgesic, oxycodone. sci-hub.senih.gov

Mechanistic Insights into Analgesic Action (e.g., Peripheral Activity)

The analgesic properties of these this compound derivatives are attributed to a novel dual-action mechanism. sci-hub.senih.gov They act as both agonists at the μ-opioid receptor (MOR) and antagonists at the sigma-1 receptor (σ1R). sci-hub.senih.gov The MOR agonism is a well-established mechanism for pain relief, characteristic of traditional opioids. nih.gov The antagonism of the σ1R is believed to potentiate the analgesic effects of MOR activation and may contribute to a more favorable side-effect profile. nih.govresearchgate.net

A key finding is the demonstration of local, peripheral activity of these compounds. sci-hub.senih.gov Unlike oxycodone, the analgesic effect of compound 15au in the paw pressure test was localized. sci-hub.senih.gov This peripheral action was confirmed when the effect was reversed by the σ1R agonist PRE-084, highlighting the role of σ1R antagonism in its mechanism. sci-hub.senih.gov A peripherally restricted analgesic could offer significant advantages by reducing the central nervous system side effects commonly associated with opioids.

Comparative Efficacy and Safety Profile Assessments

Direct comparisons with conventional opioids have been a central part of the preclinical evaluation of these novel compounds. As mentioned, compound 15au demonstrated analgesic efficacy comparable to oxycodone. sci-hub.senih.gov

Crucially, at equianalgesic doses, 15au was associated with a better safety profile. sci-hub.senih.govresearchgate.net Specifically, it was observed to cause less constipation than oxycodone, a common and often debilitating side effect of opioid therapy. sci-hub.senih.govresearchgate.net This suggests that the dual MOR agonist/σ1R antagonist strategy may be a viable approach for developing potent and safer analgesics. sci-hub.senih.govresearchgate.net

Table 1: Preclinical Analgesic Profile of Compound 15au

Parameter Compound 15au Oxycodone
Mechanism of Action Dual μ-opioid receptor (MOR) agonist and σ1 receptor (σ1R) antagonist μ-opioid receptor (MOR) agonist
Antinociceptive Efficacy Potent, comparable to oxycodone in paw pressure test (mice) Potent analgesic
Site of Action Local, peripheral activity observed Primarily central activity
Side Effect Profile Less constipation at equianalgesic doses Known to cause significant constipation

Data sourced from references sci-hub.senih.govresearchgate.net.

Therapeutic Interventions for Inflammatory and Autoimmune Diseases

The modulation of the σ1R, a key feature of some this compound derivatives, suggests a potential role in managing inflammatory conditions, as the σ1R has been implicated in inflammatory processes.

In Vitro and Cell-Based Profiling in Inflammatory Models

While the dual MOR agonist/σ1R antagonist compounds have been shown to be effective in animal models of pain, which can have an inflammatory component, specific in vitro and cell-based profiling of this compound derivatives in dedicated inflammatory models is not extensively detailed in the reviewed literature. The development of such compounds is a promising strategy for pain that is of inflammatory origin. nih.gov

Development of Agents for Chronic Kidney Diseases

A distinct series of this compound derivatives has been identified as a promising new therapeutic avenue for chronic kidney diseases (CKD). acs.org These compounds are designed as trisubstituted ureas. acs.org

The therapeutic potential of these derivatives lies in their ability to act as highly potent inhibitors of soluble epoxide hydrolase (sEH). acs.org Inhibition of sEH is a recognized strategy for treating certain kidney diseases. In a rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis, a condition that leads to rapidly progressive kidney failure, a lead compound from this series, Compound 19 , demonstrated significant therapeutic effects. acs.org When administered orally, Compound 19 was shown to lower serum creatinine (B1669602) levels, a key indicator of kidney dysfunction. acs.org This positive outcome was not observed with structurally related 2,8-diazaspiro[4.5]decane-based compounds, highlighting the importance of the this compound scaffold for this activity. acs.org These findings position Compound 19 as a viable orally active drug candidate for the treatment of chronic kidney diseases. acs.org

Table 2: Preclinical Profile of Compound 19 for Chronic Kidney Disease

Parameter Finding
Compound Class This compound-based trisubstituted urea (B33335)
Mechanism of Action Potent soluble epoxide hydrolase (sEH) inhibitor
Preclinical Model Rat model of anti-glomerular basement membrane (anti-GBM) glomerulonephritis
Key Efficacy Endpoint Lowered serum creatinine levels
Significance Orally active drug candidate for chronic kidney diseases

Data sourced from reference acs.org.

Oncological Research and Anticancer Drug Development

While the this compound scaffold is a subject of broad medicinal chemistry interest, its specific role as a kinase inhibitor in cancer pathways is not extensively documented in the currently available literature. However, research into structurally related spiro compounds provides context for the potential of this chemical class in oncology.

Direct evidence for this compound derivatives acting as kinase inhibitors in cancer is limited in the reviewed literature. However, the broader class of spirocyclic compounds has been investigated for anticancer properties. For instance, studies on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have demonstrated moderate to potent activity against various human cancer cell lines, including lung, breast, and cervical cancer. It is important to note that these are structurally distinct from the this compound core.

Neurological and Psychiatric Disorders

The this compound scaffold has been more extensively explored in the context of neurological and psychiatric disorders, with significant findings related to pain, mood disorders, and potentially psychosis.

A significant area of research has focused on 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual-target ligands, specifically as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists. nih.govresearchgate.net This dual activity is particularly promising for the treatment of neuropathic pain. nih.govresearchgate.net One of the lead compounds from this series, 15au , exhibited potent analgesic activity in a mouse model of pain, comparable to the opioid agonist oxycodone. nih.govresearchgate.net The σ1R antagonism component is thought to contribute to a better side-effect profile, as evidenced by reduced constipation at equianalgesic doses compared to oxycodone. nih.govresearchgate.net

The modulation of the sigma-1 receptor is also a key strategy in the development of treatments for depression and anxiety. nih.gov The sigma-1 receptor is considered a valid target for the pathophysiology of these neuropsychiatric disorders, and its modulators are being explored as potential future therapies. nih.gov Given that 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives are potent σ1R antagonists, they hold theoretical promise for these indications, though specific studies on this scaffold for depression and anxiety are not as detailed in the available literature. nih.govresearchgate.net

In the context of neurodegeneration, while direct studies on this compound are not prominent, research on related spirocyclic compounds offers intriguing possibilities. For example, inhibitors of carbonic anhydrases (CAs) are being investigated as potential therapeutic agents for Alzheimer's disease, and a study on 1-oxa-9-azaspiro[5.5]undecane-9-sulfonamides has been conducted for their carbonic anhydrase interrogation. researchgate.net This suggests a potential, yet unexplored, avenue for the this compound scaffold in neurodegenerative disorders.

Table 2: Neurological and Psychiatric Research on this compound Derivatives

Derivative Class Therapeutic Target(s) Potential Indication(s) Key Findings Reference(s)
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane μ-Opioid Receptor (agonist) & Sigma-1 Receptor (antagonist) Neuropathic Pain Potent analgesic activity with potentially improved side-effect profile. nih.gov, researchgate.net
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Sigma-1 Receptor (antagonist) Depression, Anxiety Theoretical potential based on the known role of σ1R in these disorders. nih.gov, nih.gov, researchgate.net
1-Oxa-9-azaspiro[5.5]undecane (related scaffold) Carbonic Anhydrases Alzheimer's Disease (exploratory) Investigated for interaction with a target relevant to neurodegeneration. researchgate.net

The exploration of this compound derivatives as antipsychotic agents is an emerging area of interest. The sigma-1 receptor, a key target for some of these compounds, is known to be involved in the pathophysiology of psychosis. While direct and extensive preclinical studies on this specific scaffold for antipsychotic activity are not yet widely published, the known interactions with CNS targets suggest this as a plausible therapeutic avenue for future investigation.

Metabolic Disorder Management (e.g., Obesity, Type 2 Diabetes Mellitus)

The this compound scaffold and its analogs are being investigated for multiple targets involved in metabolic regulation, offering promising avenues for the treatment of obesity and type 2 diabetes mellitus.

One of the primary strategies involves the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in the synthesis of fatty acids. nih.gov ACC exists in two isoforms, ACC1 and ACC2, both of which are highly expressed in the liver. Inhibiting both isoforms can decrease the production of new fatty acids and promote the oxidation of existing fatty acid stores, leading to weight loss. nih.gov Furthermore, ACC inhibition is expected to improve insulin (B600854) sensitivity in both skeletal muscle and the liver, which is beneficial for managing type 2 diabetes. nih.gov Researchers have synthesized and tested libraries of 1,9-diazaspiro[5.5]undecan-2-ones, demonstrating potent dual inhibition of ACC1 and ACC2 with IC50 values in the low nanomolar range. nih.gov

Another approach targets the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G protein-coupled receptor implicated in the regulation of feeding behavior and energy balance. nih.gov Antagonism of MCH-R1 is considered a significant strategy for treating obesity. Studies have shown that compounds incorporating the 1,9-diazaspiro[5.5]undecane moiety can act as effective MCH-R1 antagonists. nih.gov

Table 2: Preclinical Data for Diazaspiro[5.5]undecane Derivatives in Metabolic Disorder Models

Compound Class Target Therapeutic Indication Key Findings
1,9-Diazaspiro[5.5]undecan-2-ones Acetyl-CoA Carboxylase (ACC1/ACC2) Obesity, Type 2 Diabetes Potent dual inhibition with IC50 values as low as 3.4 nM (ACC1) and 1.0 nM (ACC2) for select compounds. nih.gov

| 1,9-Diazaspiro[5.5]undecane Derivatives | Melanin-Concentrating Hormone Receptor 1 (MCH-R1) | Obesity | Demonstrated antagonist activity, a key mechanism for reducing food intake and promoting weight loss. nih.gov |

Antimalarial Drug Development Efforts

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the urgent development of new antimalarial agents. Spirocyclic structures, including those with piperidine (B6355638) moieties similar to the this compound core, have been a focal point of this research. While direct studies on this compound for antimalarial activity are not extensively documented, research on related spiro-piperidine compounds highlights the potential of this chemical class.

For instance, novel piperidine dispiro-1,2,4-trioxane analogues have been synthesized and shown to possess nanomolar antimalarial activity against the 3D7 strain of P. falciparum. Similarly, studies on 1,4-disubstituted piperidine derivatives have yielded compounds with potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov Some of these compounds exhibited efficacy comparable to the established antimalarial drug chloroquine. nih.gov The basic nitrogen of the piperidine ring is thought to be important for activity, potentially aiding in the accumulation of the drug within the parasite. nih.gov These findings suggest that the spiro-piperidine scaffold, as seen in this compound, represents a promising starting point for the design of new and effective antimalarial drugs.

Table 3: Antimalarial Activity of Related Spiro-Piperidine Compounds

Compound Class P. falciparum Strain(s) Activity Range Reference
1,4-Disubstituted Piperidine Derivatives 3D7 (sensitive), W2 (resistant) IC50 values as low as 4.19 nM (3D7) and 11.6 nM (W2) for lead compounds. nih.gov nih.gov

| Piperidine Dispiro-1,2,4-trioxanes | 3D7 (sensitive) | Nanomolar activity reported for several novel analogues. | |

Computational and Biophysical Approaches in 1 Oxa 4,9 Diazaspiro 5.5 Undecane Research

Molecular Modeling and Drug Design

Molecular modeling techniques have been pivotal in the exploration of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potential drug candidates. These computational tools allow for the visualization of molecular interactions and guide the synthesis of compounds with desired pharmacological profiles.

Application of Pharmacophore Models in Ligand Design

A key strategy in the design of novel ligands based on the this compound scaffold has been the use of pharmacophore models. This approach involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity.

In the development of dual-acting ligands targeting both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R), a pharmacophore merging strategy was employed. acs.orgrsc.orgrsc.orgnih.gov This involved combining the known pharmacophoric features of established MOR agonists and σ1R antagonists into a single molecular framework, leading to the design of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. acs.orgnih.gov The central this compound scaffold served as the core structure for orienting the necessary pharmacophoric elements in the correct spatial orientation to interact with both receptors. acs.orgrsc.orgrsc.org

The exploration of various substitution patterns on the spirocyclic scaffold was guided by these pharmacophore models. Structure-activity relationship (SAR) studies revealed that specific substitutions are crucial for potent dual activity. Notably, phenethyl derivatives at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position of the this compound ring system were found to yield the most promising profiles. rsc.orgrsc.org One of the standout compounds from this research, 15au , demonstrated a well-balanced dual profile of MOR agonism and σ1R antagonism, along with potent analgesic activity. rsc.orgrsc.orgnih.gov

The table below summarizes the binding affinities and functional activities of selected 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives.

CompoundMOR Ki (nM)σ1R Ki (nM)MOR EC50 (nM)
15au 1.83.530
Oxycodone 158,00020

MOR Ki values were determined using [3H]-DAMGO as the radioligand. σ1R Ki values were determined using 3H-pentazocine as the radioligand. MOR EC50 values were determined by measuring cyclic AMP (cAMP) levels in CHO-K1 cells. acs.org

Molecular Docking and Binding Site Analysis

While molecular docking is a standard and invaluable tool for predicting the binding orientation of small molecule ligands to the active site of a protein, specific details regarding molecular docking studies and binding site analysis for this compound derivatives are not extensively detailed in the provided search results. Such studies would typically involve docking the designed ligands into the crystal structures of the MOR and σ1R to rationalize the observed SAR and to refine the pharmacophore models.

Conformational Analysis and Stereochemical Studies

The conformational preferences and stereochemistry of the this compound system are critical to its interaction with biological targets. However, detailed theoretical and experimental studies on the parent compound are not widely available in the public domain.

Anomeric and Stereoelectronic Effects in this compound Systems

There is no specific information in the provided search results detailing the anomeric and stereoelectronic effects within the this compound system. These effects, which involve the interaction of lone pair electrons with adjacent antibonding orbitals, are known to play a significant role in the conformational stability of heterocyclic systems, particularly those containing acetal (B89532) or hemiaminal functionalities.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction

The evaluation of a compound's ADME properties is critical in drug discovery to assess its potential for success as a therapeutic agent. For derivatives of this compound, various in vitro assays are employed to predict their pharmacokinetic behavior in vivo.

Assessment of Metabolic Stability (e.g., Liver Microsome Studies)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. springernature.com It is a key determinant of a drug's half-life and oral bioavailability. nuvisan.com A common in vitro method to assess this is the liver microsomal stability assay. nih.govcreative-bioarray.com In this assay, the compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably Cytochrome P450 (CYP) oxidases. nih.gov The rate at which the parent compound disappears over time is measured, typically by LC-MS/MS, to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). nuvisan.comcreative-bioarray.com

Research on derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold, which provides insights applicable to the 1-oxa- variant, has utilized human liver microsome (HLM) clearance studies. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, introducing substitutions at the N-1 position was found to impact metabolic stability. nih.gov While specific data for the parent this compound is limited, studies on its derivatives highlight the scaffold's potential for good ADME properties. acs.org For example, a potent soluble epoxide hydrolase (sEH) inhibitor incorporating the this compound core demonstrated excellent bioavailability, suggesting favorable metabolic stability. nih.gov

Below is a representative data table illustrating how metabolic stability results for derivatives might be presented.

CompoundModificationAssay SystemIntrinsic Clearance (CLint, µL/min/mg)Classification
Reference Compound A-Human Liver Microsomes> 48High Clearance
Reference Compound B-Human Liver Microsomes< 1.8Low Clearance
Derivative 1c (Hypothetical)Aroyl at N9Human Liver Microsomes25.5Intermediate Clearance
Derivative 1d (Hypothetical)Heteroaryl at N9Human Liver Microsomes15.2Intermediate Clearance

Data is illustrative, based on typical classifications found in literature where compounds with CLint values >48 µL/min/mg are considered high clearance and those <1.8 µL/min/mg are low clearance. researchgate.net

Evaluation of Cell Permeability and Efflux Ratios (e.g., Caco-2 experiments)

Cell permeability is a critical factor for the absorption of orally administered drugs. The Caco-2 cell permeability assay is the industry standard for in vitro prediction of intestinal drug absorption. mdpi.com Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized enterocytes that mimic the intestinal barrier.

The assay measures the rate of passage of a compound from the apical (lumenal) side to the basolateral (blood) side of the monolayer, reported as an apparent permeability coefficient (Papp). A high Papp value generally correlates with good in vivo absorption. The assay can also determine if a compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), by measuring permeability in the reverse (basolateral to apical) direction. The ratio of B-A Papp to A-B Papp gives the efflux ratio (ER). An ER greater than 2 typically indicates that the compound is subject to active efflux.

An example data table for Caco-2 permeability is shown below.

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption
Propranolol (High Permeability Control)>10-<2High
Atenolol (Low Permeability Control)<1-<2Low
Derivative 1c (Hypothetical)0.81.01.25Low
Derivative 1e (Hypothetical)6.57.11.1Moderate-High

Data is illustrative. Generally, compounds with Papp (A→B) <1 x 10⁻⁶ cm/s are considered low permeability, 1-10 x 10⁻⁶ cm/s are moderate, and >10 x 10⁻⁶ cm/s are high permeability.

Future Directions and Research Opportunities for 1 Oxa 4,9 Diazaspiro 5.5 Undecane Compounds

Discovery of Novel Therapeutic Targets and Mechanisms of Action

Initial research has prominently focused on the dual-action of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as μ-opioid receptor (MOR) agonists and sigma-1 receptor (σ1R) antagonists for pain management. nih.govebi.ac.uk This dual modality is believed to offer a safer alternative to traditional opioids by potentially reducing side effects like constipation. nih.gov Another area of exploration for these compounds is as soluble epoxide hydrolase (sEH) inhibitors, which have shown potential in treating chronic kidney disease.

Future investigations should aim to broaden the therapeutic landscape of this scaffold. High-throughput screening of this compound-based libraries against a diverse range of biological targets could uncover entirely new applications. A deeper understanding of the downstream signaling pathways modulated by these compounds is also crucial. For instance, exploring the G-protein biased agonism at the MOR could lead to analgesics with even more refined side-effect profiles. Furthermore, elucidating the precise molecular interactions with the σ1R, a chaperone protein located in the endoplasmic reticulum, may reveal its role in various cellular processes and open doors to treating other neurological and psychiatric disorders. acs.org

Development of Highly Potent and Selective Ligands with Improved Profiles

While existing this compound derivatives have shown promise, there is always a need for ligands with enhanced potency, selectivity, and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this effort. acs.org

Systematic modifications at various positions of the spirocyclic core can fine-tune the ligand's interaction with its target. For example, in the context of dual MOR/σ1R ligands, substitutions at position 9 with phenethyl derivatives and at position 4 with substituted pyridyl moieties have yielded favorable results. nih.gov Further exploration of the chemical space around these positions, as well as at the less-explored position 2, could lead to the identification of even more potent compounds.

A critical aspect of ligand optimization is minimizing off-target effects. For instance, some derivatives have shown inhibition of the hERG channel, which can lead to cardiac toxicity. acs.org Future design strategies must incorporate early-stage screening for such liabilities to ensure the development of safer drug candidates.

Design and Optimization of Multitarget-Directed Ligands (MTDLs)

The inherent ability of the this compound scaffold to interact with multiple targets makes it an ideal platform for the development of Multitarget-Directed Ligands (MTDLs). nih.gov This approach is particularly relevant for complex multifactorial diseases where modulating a single target may not be sufficient.

The dual MOR agonist/σ1R antagonist activity for pain is a prime example of the MTDL strategy. nih.govacs.org The rationale is that the σ1R antagonism potentiates the analgesic effects of MOR agonism while mitigating some of its undesirable side effects. acs.org This concept could be extended to other target combinations. For instance, combining σ1R antagonism with acetylcholinesterase (AChE) inhibition could be a promising strategy for Alzheimer's disease.

The design of MTDLs requires a careful balancing of activities at each target. A "merging strategy," where pharmacophores for different targets are integrated into a single molecule, has been successfully employed for the this compound scaffold. nih.gov Computational modeling and a deep understanding of the pharmacophores of each target are essential for the rational design of effective MTDLs.

Translation of Preclinical Findings to Clinical Development

The ultimate goal of drug discovery is to translate promising preclinical candidates into clinically effective therapies. For this compound-based compounds, this transition requires rigorous preclinical evaluation.

One notable compound, 15au, has demonstrated potent analgesic activity in animal models, comparable to oxycodone, but with a reduced side-effect profile, specifically less constipation. nih.gov Another compound, designated as 19, has shown oral activity in a rat model of chronic kidney disease. These findings provide a strong foundation for advancing these or similar compounds into clinical trials.

The path to clinical development involves extensive safety and toxicology studies, as well as the development of robust and scalable synthetic routes. Collaboration between medicinal chemists, pharmacologists, and clinical researchers is paramount for the successful translation of these promising compounds from the laboratory to the clinic.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize drug discovery, and the this compound scaffold is no exception. These computational tools can significantly accelerate the design and optimization process.

AI and ML algorithms can be trained on existing SAR data to predict the biological activity of novel, untested derivatives. This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest probability of success. Furthermore, generative models can be used to design entirely new this compound derivatives with desired properties, such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. By leveraging the power of AI and ML, researchers can navigate the complex chemical space of this scaffold more efficiently, leading to the faster identification of superior drug candidates.

Advanced Synthetic Methodologies for Diversification and Library Generation

The ability to efficiently synthesize a wide variety of this compound derivatives is crucial for exploring the full therapeutic potential of this scaffold. The development of advanced and versatile synthetic methodologies is therefore a key area of future research.

Existing synthetic routes often involve a multi-step sequence starting from N-Boc-piperidone. acs.org While effective, these methods can be time-consuming and may not be suitable for generating large and diverse chemical libraries. The development of more convergent and efficient synthetic strategies, perhaps employing novel catalytic methods or flow chemistry techniques, would be highly beneficial.

Furthermore, the development of methods for late-stage functionalization would allow for the rapid diversification of advanced intermediates, providing access to a broader range of analogs for SAR studies. For example, the use of Buchwald-Hartwig or Ullmann coupling reactions has already been employed for the late-stage introduction of aryl groups. acs.org Expanding the repertoire of such reactions will be instrumental in generating the diverse libraries needed for future drug discovery efforts based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic pathways for 1-Oxa-4,9-diazaspiro[5.5]undecane, and how can reaction yields be improved?

  • Methodological Answer : Prioritize exploring solvent polarity and temperature effects on ring-closure reactions. For example, using polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C can enhance spirocycle formation efficiency. Monitor intermediates via thin-layer chromatography (TLC) and validate purity with HPLC (>95%). Cross-reference spectroscopic data (¹H/¹³C NMR) with published spirocyclic analogs to confirm structural fidelity .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25

Q. How can researchers validate the structural characterization of this compound?

  • Methodological Answer : Combine X-ray crystallography for absolute configuration confirmation with high-resolution mass spectrometry (HRMS) for molecular formula verification. For ambiguous NMR signals (e.g., overlapping proton peaks), employ 2D techniques like COSY and NOESY to resolve spatial relationships. Share raw spectral data on platforms like ResearchGate for peer validation, leveraging its global academic community for feedback .
    【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者
    13:57
    【10个免费文献下载网站】完胜知网的论文神器|论文狗必备|科研写作小帮手|科研必备工具|毕业论文写作工具
    05:45

Advanced Research Questions

Q. What experimental strategies address contradictory bioactivity data for this compound in different assay systems?

  • Methodological Answer : Conduct replicated analysis (e.g., primary vs. secondary assays) to isolate assay-specific variables. For instance, if cytotoxicity conflicts arise between MTT and live-cell imaging, validate cell viability markers (e.g., ATP levels) and control for solvent interference (e.g., DMSO concentration ≤0.1%). Use meta-analysis tools to statistically reconcile discrepancies across studies .

Q. How can computational modeling improve the understanding of this compound’s pharmacokinetic properties?

  • Methodological Answer : Apply density functional theory (DFT) to predict logP and pKa values, then validate via experimental shake-flask partitioning. Use molecular dynamics (MD) simulations to study membrane permeability, focusing on the spirocyclic core’s rigidity and its impact on passive diffusion. Cross-correlate results with in vitro Caco-2 cell assays for absorption predictability .

Q. What strategies optimize the compound’s selectivity for neurological vs. cardiovascular targets?

  • Methodological Answer : Design a scaffold-hopping library to modify peripheral substituents (e.g., aryl vs. alkyl groups) while retaining the spirocyclic core. Use in silico docking (AutoDock Vina) to screen against off-target receptors (e.g., β-adrenergic vs. serotonin receptors). Validate selectivity via radioligand binding assays, with dose-response curves (IC₅₀) to quantify affinity shifts .

Data Management and Collaboration

Q. How can researchers leverage academic platforms to resolve conflicting interpretations of this compound’s mechanism?

  • Methodological Answer : Upload preprint manuscripts to ResearchGate for open peer review, emphasizing raw datasets and assay protocols. Engage in topic-specific forums (e.g., “Spirocyclic Compound Research”) to crowdsource hypotheses. Collaborative tools like GitLab can version-control computational models, ensuring reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.